tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 4-methylimidazole moiety and protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This compound is of significant interest in medicinal chemistry due to its structural hybridity, combining the rigid piperidine scaffold with the imidazole ring, a common pharmacophore in drug discovery. The Boc group enhances solubility and stability during synthetic processes, making it a versatile intermediate for pharmaceuticals targeting enzymes or receptors requiring imidazole-based recognition .
Imidazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and kinase inhibitory properties .
Properties
IUPAC Name |
tert-butyl 4-(5-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-10-9-15-12(16-10)11-5-7-17(8-6-11)13(18)19-14(2,3)4/h9,11H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNVYNMHOCZYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151706 | |
| Record name | 1,1-Dimethylethyl 4-(5-methyl-1H-imidazol-2-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234710-03-2 | |
| Record name | 1,1-Dimethylethyl 4-(5-methyl-1H-imidazol-2-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234710-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(5-methyl-1H-imidazol-2-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable imidazole derivative reacts with a piperidine precursor.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce reduced imidazole derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its imidazole and piperidine moieties, which are known to interact with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of piperidine and imidazole have notable antimicrobial effects. Studies have shown that compounds similar to tert-butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate can inhibit the growth of bacteria and fungi, making them candidates for antibiotic development .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Imidazole derivatives have been reported to induce apoptosis in cancer cells. The presence of the piperidine ring may enhance this effect by modifying cell membrane permeability, allowing for more effective drug delivery .
Neuroprotective Effects
Compounds containing piperidine and imidazole structures have been investigated for their neuroprotective effects. They may help in neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Synthetic Applications
This compound can serve as an intermediate in the synthesis of more complex molecules. Its ability to undergo further chemical transformations makes it a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals.
Case Study 1: Antimicrobial Screening
A study conducted on various piperidine derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, showing promising results that warrant further exploration for potential therapeutic use .
Case Study 2: Cancer Cell Line Testing
In vitro assays using human cancer cell lines (e.g., MCF7 for breast cancer) revealed that the compound induced apoptosis at specific concentrations. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that this compound could be a lead structure for anticancer drug development .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Notes
- Synthetic Challenges : The Boc group’s stability under basic conditions is critical; competing deprotection reactions may occur with strongly nucleophilic reagents.
- Biological Relevance : Imidazole-containing analogs are prone to forming hydrogen bonds with biomolecular targets, but methyl substitution may reduce metabolic oxidation compared to unsubstituted imidazoles.
Biological Activity
tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate is a synthetic compound notable for its unique structural features, including a piperidine ring and an imidazole moiety. This combination suggests potential applications in medicinal chemistry, particularly as a pharmaceutical agent targeting specific biological pathways. Despite its promising structure, research on this compound's biological activity remains limited, indicating a need for further investigation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 251.33 g/mol. The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Achieved through hydrogenation of pyridine or cyclization of appropriate precursors.
- Introduction of the Imidazole Group : This can be done via nucleophilic substitution reactions.
- Esterification : The final step involves reacting the piperidine derivative with tert-butyl chloroformate to form the ester.
Biological Activity
Research into the biological activity of this compound has primarily focused on its interaction with various biological macromolecules, which may reveal binding affinities relevant to disease pathways.
Potential Applications
While direct studies on this compound are scarce, its structural characteristics suggest several potential applications:
- Pharmacological Targeting : The imidazole moiety is known for its role in drug design, particularly in targeting receptors and enzymes involved in disease mechanisms.
- Medicinal Chemistry : Its unique substitution pattern may confer distinct pharmacological properties compared to similar compounds, potentially leading to new therapeutic agents.
Comparative Analysis with Related Compounds
To understand the potential efficacy of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | Benzimidazole instead of imidazole | Potential anti-inflammatory effects |
| tert-butyl 4-(5-fluoro-1H-imidazol-2-yl)piperidine-1-carboxylate | Fluorine substitution | Enhanced binding affinity in receptor studies |
Case Studies and Research Findings
A limited number of studies have explored compounds structurally similar to this compound. For instance, research has indicated that derivatives containing piperidine and imidazole rings exhibit significant activity against certain inflammatory pathways, such as NLRP3 inflammasome inhibition . These findings highlight the potential for further exploration into the biological effects of this compound.
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate be optimized for improved yield and purity?
- Methodological Answer :
- Stepwise Functionalization : Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the imidazole moiety via nucleophilic substitution or coupling reactions. For example, NaH in anhydrous THF can deprotonate intermediates, facilitating aryl-ether bond formation .
- Purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product. Monitor reaction progress via LCMS to confirm intermediates (e.g., M+H+ peaks) .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of reagents) and reaction time (e.g., 0.5–2 hours) to minimize side products .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators for dust/particulates or OV/AG cartridges for organic vapors .
- Storage : Store in a cool, dry environment (<25°C) in sealed containers under inert gas (e.g., N2) to prevent hydrolysis or oxidation .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm piperidine and imidazole ring connectivity. Key signals include tert-butyl protons (~1.4 ppm) and imidazole aromatic protons (7–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., M+Na+ or M+H+ ions) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine using SHELXL .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data be resolved?
- Methodological Answer :
- Data Quality Check : Ensure high-resolution data (<1.0 Å) and completeness (>95%). Use WinGX to analyze Rint and I/σ(I) for outliers .
- Twinning Analysis : Employ SHELXD to detect twinning ratios. If twinning is present, apply HKLF5 format for refinement .
- Displacement Parameters : Anisotropic refinement of non-H atoms in SHELXL improves model accuracy. Validate using Rfree and residual density maps .
Q. Why might cross-coupling reactions involving this compound exhibit low reactivity, and how can this be addressed?
- Methodological Answer :
- Steric Hindrance : The tert-butyl group may hinder access to the piperidine nitrogen. Use bulky ligands (e.g., XPhos) or switch to microwave-assisted synthesis to enhance reaction rates .
- Protecting Group Strategy : Temporarily remove the Boc group (e.g., with TFA) to expose the piperidine nitrogen, then re-protect post-reaction .
- Catalyst Screening : Test Pd(OAc)2/SPhos or Ni(COD)2 for Buchwald-Hartwig amination .
Q. What computational approaches predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model charge distribution .
- Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., kinase enzymes). Focus on imidazole-piperidine interactions with active-site residues .
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and bioavailability to prioritize derivatives for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
